molecular formula C25H24N4OS2 B11670832 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11670832
M. Wt: 460.6 g/mol
InChI Key: MZUGXWWUMURCAA-CVKSISIWSA-N
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Description

2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole core, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with 4-methylbenzaldehyde under acidic conditions to form 1-(4-Methylbenzyl)-1H-benzimidazole.

    Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with thiourea in the presence of a base to introduce the sulfanyl group, yielding 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}.

    Formation of the Acetohydrazide Moiety: The final step involves the reaction of the sulfanyl-substituted benzimidazole with 4-(methylsulfanyl)benzaldehyde and hydrazine hydrate under reflux conditions to form the desired acetohydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated benzimidazoles, substituted benzimidazoles.

Scientific Research Applications

2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Pharmacology: Studies have indicated that this compound can modulate specific biochemical pathways, leading to potential therapeutic effects in diseases such as cancer, infections, and inflammatory conditions.

    Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It can be used as a tool compound to study the mechanisms of action of benzimidazole derivatives and their interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression.

    Pathways Involved: The compound can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and immune response. By modulating these pathways, it can exert therapeutic effects in various diseases.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(chlorosulfanyl)phenyl]methylidene}acetohydrazide
  • **2-{[1-(4-Methoxybenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(methoxysulfanyl)phenyl]methylidene}acetohydrazide
  • **2-{[1-(4-Nitrobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(nitrosulfanyl)phenyl]methylidene}acetohydrazide

Uniqueness

2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both sulfanyl and acetohydrazide moieties allows for diverse chemical reactivity and potential therapeutic applications. Additionally, the methyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C25H24N4OS2

Molecular Weight

460.6 g/mol

IUPAC Name

2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H24N4OS2/c1-18-7-9-20(10-8-18)16-29-23-6-4-3-5-22(23)27-25(29)32-17-24(30)28-26-15-19-11-13-21(31-2)14-12-19/h3-15H,16-17H2,1-2H3,(H,28,30)/b26-15+

InChI Key

MZUGXWWUMURCAA-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)SC

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)SC

Origin of Product

United States

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